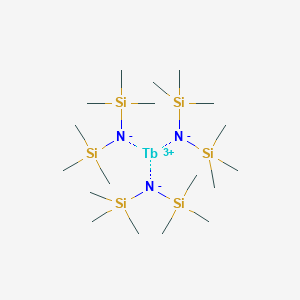

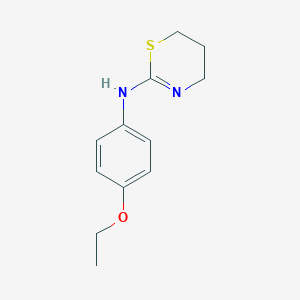

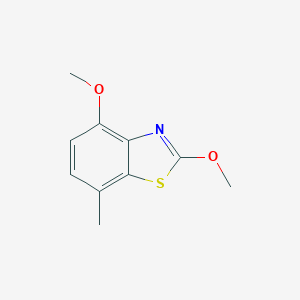

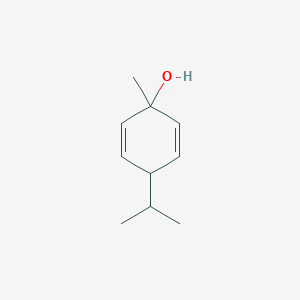

![molecular formula C22H31N3O5 B012570 7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid CAS No. 104013-57-2](/img/structure/B12570.png)

7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid

Overview

Description

One of the ANGIOTENSIN-CONVERTING ENZYME INHIBITORS (ACE inhibitors) used for hypertension. It is a prodrug that is hydrolyzed after absorption to its main metabolite cilazaprilat.

Scientific Research Applications

Enzyme Immunoassay Development

Tanaka et al. (1987) developed sensitive enzyme immunoassays (EIAs) for pharmacokinetic studies of cilazapril, a drug related to the mentioned compound, and its active metabolite. These EIAs are crucial for understanding the drug's behavior in the body, including its distribution and metabolism, especially in serum or plasma specimens (Tanaka, H. et al., 1987).

Synthesis of Orally Active Antagonists

Ikemoto et al. (2005) reported a practical synthesis method for an orally active CCR5 antagonist. This research demonstrates the potential for developing drugs from similar compounds, highlighting their versatility in medicinal chemistry (Ikemoto, T. et al., 2005).

Antibacterial Agents

Egawa et al. (1984) synthesized and evaluated the antibacterial activity of compounds structurally related to the specified compound. Their research helps in understanding the antimicrobial potential of such compounds (Egawa, H. et al., 1984).

Synthesis of HIV-Protease Inhibitors

Scholz et al. (1999) focused on the synthesis of backbone stabilized peptidomimetics containing statine-like structural elements. Their research emphasizes the role of similar compounds in developing HIV-protease inhibitors, showcasing their importance in antiviral drug development (Scholz, D. et al., 1999).

ACE Inhibitory Activities

Yanagisawa et al. (1988) synthesized and evaluated the ACE inhibitory activities of related compounds. Their research provides insights into the use of such compounds in treating conditions like hypertension (Yanagisawa, H. et al., 1988).

Metabolism and Disposition Studies

Cheng et al. (1991) studied the disposition and metabolism of a related ACE inhibitor in monkeys and dogs, contributing to the understanding of pharmacokinetics and pharmacodynamics in animal models (Cheng, H. et al., 1991).

Crystal Structure Analysis

Rida et al. (2011) analyzed the crystal structure of a compound structurally similar to the specified compound. Such studies are crucial for understanding the molecular interactions and stability of potential pharmaceuticals (Rida, M. et al., 2011).

Anticancer Activity

Gaber et al. (2021) synthesized new derivatives and tested their anticancer effect against the breast cancer MCF-7 cell line. This research underscores the potential of related compounds in cancer treatment (Gaber, A. et al., 2021).

properties

IUPAC Name |

7-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHKFGXWKKUNCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274385, DTXSID90861107 | |

| Record name | 9-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-10-oxooctahydro-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9‐[(1‐Ethoxy‐1‐oxo‐4‐phenylbutan‐2‐yl)amino]‐10‐ oxo‐octahydro‐1H‐pyridazino[1,2‐a][1,2]diazepine‐1‐ carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid | |

CAS RN |

104013-57-2 | |

| Record name | 9-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-10-oxooctahydro-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

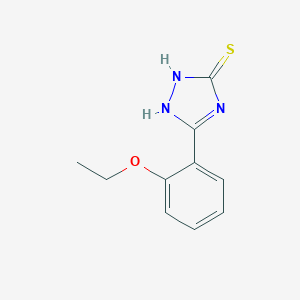

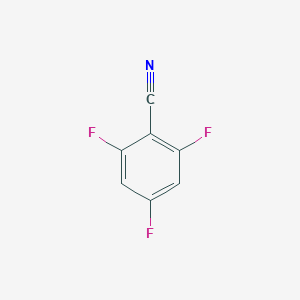

![7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one](/img/structure/B12508.png)